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(R)-(+)-N-Methyl-1-phenylethylamine-d13

Cat. No.: B8004245
M. Wt: 148.29 g/mol
InChI Key: RCSSHZGQHHEHPZ-CCBDSZLCSA-N
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Description

Significance of Deuterium (B1214612) Labeling in Chiral Organic Molecules

The substitution of hydrogen with its stable isotope, deuterium, introduces subtle but significant changes in the properties of a molecule. A carbon-deuterium (C-D) bond is notably stronger and vibrates at a lower frequency than a carbon-hydrogen (C-H) bond, a consequence of the increased mass of the deuterium nucleus. rsc.org This disparity in bond energy gives rise to the kinetic isotope effect (KIE), a phenomenon where the rate of a chemical reaction can be altered by isotopic replacement. nih.govnih.gov By strategically incorporating deuterium into a chiral molecule, researchers can meticulously probe reaction pathways and characterize transition state geometries. nih.govacs.org

Deuterium labeling is also of paramount importance in analytical sciences. In mass spectrometry, the distinct mass difference between a deuterated compound and its non-deuterated counterpart allows it to function as an ideal internal standard, enabling highly accurate and precise quantification. nih.gov Similarly, in nuclear magnetic resonance (NMR) spectroscopy, the unique signal of deuterium provides a means to track the position of specific atoms throughout a chemical process.

A particularly noteworthy application is the "deuterium-enabled chiral switching" (DECS) concept. merckmillipore.com For chiral molecules that can rapidly interconvert between enantiomers (racemize), replacing a hydrogen atom at the chiral center with deuterium can stabilize the stereocenter, allowing for the separation and study of individual, stable enantiomers. merckmillipore.com

Contextualization of (R)-(+)-N-Methyl-1-phenylethylamine-d13 within Chiral Amine Research

The non-deuterated parent compound, (R)-(+)-N-Methyl-1-phenylethylamine, is a derivative of the well-known resolving agent (R)-(+)-1-phenylethylamine. stereoelectronics.orgchegg.com Chiral 1-phenylethylamine (B125046) (α-PEA), introduced as a resolving agent in 1937, is widely used to separate racemic mixtures of acidic compounds by forming diastereomeric salts that can be separated through crystallization. stereoelectronics.orgnih.govacs.org

The introduction of 13 deuterium atoms to create this compound significantly broadens its application profile, primarily in the realm of analytical chemistry. The "d13" designation signifies the replacement of thirteen hydrogen atoms with deuterium, encompassing the N-methyl, ethylamine (B1201723) backbone, and phenyl ring protons. This extensive deuteration makes it an excellent internal standard for quantitative mass spectrometry-based assays. nih.gov When analyzing for the presence of (R)-(+)-N-Methyl-1-phenylethylamine or related phenylethylamines, the d13-labeled compound is added to samples in a known quantity. acs.org Because it behaves almost identically to the non-labeled analyte during extraction, chromatography, and ionization, any sample loss or instrumental variation affects both compounds equally, allowing for highly reliable quantification. nih.gov

The physical and chemical properties of the parent compound, N-Methyl-1-phenylethylamine, are summarized in the table below.

PropertyValue
Molecular Formula C₉H₁₃N doi.org
Molecular Weight 135.21 g/mol doi.org
IUPAC Name N-methyl-1-phenylethanamine doi.org
Chirality Exists as (R) and (S) enantiomers
CAS Number (Racemic) 32512-24-6 doi.org

Historical Development of Deuterated Chiral Amine Synthesis Methodologies

The synthesis of enantiomerically pure amines has been a cornerstone of organic chemistry for well over a century. stereoelectronics.org Initial approaches were dominated by the classical resolution of racemates, a technique still in use today. nih.govacs.org However, the last few decades have seen a paradigm shift towards asymmetric synthesis, where the desired enantiomer is created directly. specau.com.au Transition metal-catalyzed asymmetric hydrogenation of imines and enamines, and the use of biocatalysts like transaminases, represent major milestones in this field. specau.com.ausigmaaldrich.com

The preparation of deuterated compounds has followed a similar evolutionary path. Historically, the synthesis of deuterated molecules often required building the molecule from scratch using expensive, isotopically labeled starting materials in lengthy, multi-step sequences. rsc.org A significant advancement has been the development of methods for direct C-H bond activation to introduce deuterium into a molecule in the later stages of a synthesis. rsc.org

For deuterated chiral amines, synthetic strategies aim to incorporate deuterium without compromising the stereochemical integrity of the chiral center. nih.gov Modern methods include the reduction of imines with deuterated reagents and, more elegantly, transition-metal-catalyzed hydrogen isotope exchange. specau.com.au This latter approach uses a catalyst, often based on ruthenium or iridium, to facilitate the exchange of protons on the amine molecule with deuterium from a source like heavy water (D₂O). nih.gov A key challenge and area of active research is the development of catalysts that can perform this exchange with high efficiency and complete retention of the original stereochemistry. nih.gov

A summary of key synthetic strategies for producing chiral amines is presented below.

Synthesis MethodDescriptionKey Features
Classical Resolution Separation of a racemic amine mixture using a single enantiomer of a chiral acid to form diastereomeric salts with different solubilities. stereoelectronics.orgnih.govacs.orgA long-established, practical method for large-scale production. nih.gov
Asymmetric Hydrogenation Catalytic reduction of a prochiral imine or enamine using a chiral transition metal complex (e.g., with Rh, Ir, Ru) and hydrogen gas. specau.com.auA highly efficient and enantioselective method for producing a single enantiomer directly. specau.com.au
Asymmetric Reductive Amination A one-pot reaction of a ketone or aldehyde with an amine source and a reducing agent, guided by a chiral catalyst or auxiliary.A versatile method that builds the amine and sets the stereocenter simultaneously.
Biocatalysis The use of enzymes, such as transaminases (ATAs) or amine dehydrogenases (AmDHs), to synthesize chiral amines from prochiral ketones. sigmaaldrich.comOffers exceptional selectivity (chemo-, regio-, and enantio-) and operates under mild, environmentally friendly conditions. sigmaaldrich.com
Direct Deuteration Catalytic exchange of C-H bonds for C-D bonds on a pre-existing chiral amine using a deuterium source like D₂O. nih.govAn efficient method for late-stage isotopic labeling while preserving chirality. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13N B8004245 (R)-(+)-N-Methyl-1-phenylethylamine-d13

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R)-N,1,2,2,2-pentadeuterio-1-(2,3,4,5,6-pentadeuteriophenyl)-N-(trideuteriomethyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c1-8(10-2)9-6-4-3-5-7-9/h3-8,10H,1-2H3/t8-/m1/s1/i1D3,2D3,3D,4D,5D,6D,7D,8D/hD
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCSSHZGQHHEHPZ-CCBDSZLCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@@]([2H])(C([2H])([2H])[2H])N([2H])C([2H])([2H])[2H])[2H])[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations of Reactions Involving R + N Methyl 1 Phenylethylamine D13

Application of Kinetic Isotope Effects (KIE) in Elucidating Reaction Mechanisms

Kinetic isotope effects are a cornerstone in the mechanistic study of chemical reactions. By comparing the rate of a reaction with a deuterated substrate to that of its non-deuterated counterpart, chemists can infer whether a particular C-H bond is broken in the rate-determining step and gain knowledge about the geometry of the transition state.

Primary Deuterium (B1214612) Isotope Effects in Amine Reactions

A primary deuterium isotope effect is observed when a bond to a deuterium atom is broken during the rate-determining step of a reaction. For amine reactions, this often involves the cleavage of a C-H or N-H bond. In the context of (R)-(+)-N-Methyl-1-phenylethylamine-d13, deuteration at the N-methyl group, the α-carbon, or the phenyl ring can provide valuable information. For instance, in enzymatic reactions such as those catalyzed by monoamine oxidase, a significant primary KIE would be expected if the C-H bond at the α-position is cleaved in the rate-limiting step.

Table 1: Hypothetical Primary Deuterium Isotope Effects in Reactions of this compound

Reaction TypePosition of DeuterationExpected kH/kDMechanistic Implication
Enzymatic N-demethylationN-CH3 -> N-CD3> 1C-H bond cleavage is rate-determining
Oxidation at α-carbonα-CH -> α-CD> 1α-C-H bond cleavage is rate-determining
Electrophilic Aromatic SubstitutionPhenyl-H -> Phenyl-D~ 1C-H bond cleavage is not rate-determining

This table is illustrative and based on general principles of kinetic isotope effects, as specific experimental data for the target compound is not available.

Solvent Isotope Effects in Stereoselective Processes

When a reaction is carried out in a deuterated solvent, such as D₂O instead of H₂O, any observed change in the reaction rate is termed a solvent isotope effect (SIE). These effects can reveal the role of the solvent in the reaction mechanism, particularly whether proton transfer from the solvent is involved in the rate-determining step. In stereoselective processes involving this compound, a significant SIE would suggest that the solvent participates in stabilizing the transition state, potentially through hydrogen bonding, which in turn influences the stereochemical outcome.

Isotope Effects in Metal-Catalyzed Hydrogen Transfer Reactions

Metal-catalyzed hydrogen transfer reactions are crucial in many synthetic transformations. Employing a deuterated substrate like this compound in these reactions can help to elucidate the mechanism of hydrogen (or deuterium) transfer. A large KIE would indicate that the transfer of the hydride (or deuteride) is the rate-limiting step. The magnitude of the KIE can also provide information about the linearity of the transfer in the transition state.

Probing Stereochemical Control in Deuteration Processes

The introduction of deuterium into a chiral molecule like (R)-(+)-N-Methyl-1-phenylethylamine can proceed with varying degrees of stereochemical control. The stereochemical outcome of a deuteration reaction provides critical information about the reaction mechanism. For example, if the deuteration occurs with retention of configuration, it might suggest a front-side delivery mechanism. Conversely, inversion of configuration would point towards a backside attack or an SN2-type mechanism. The analysis of the stereochemistry of the deuterated product is typically carried out using techniques like chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy with chiral shift reagents.

Understanding Enantiomeric Purity Retention during Deuteration

Maintaining the enantiomeric purity of a chiral starting material during a chemical transformation is often a primary goal in asymmetric synthesis. When subjecting (R)-(+)-N-Methyl-1-phenylethylamine to deuteration conditions, it is crucial to assess whether the reaction proceeds without racemization. The enantiomeric excess (ee) of the deuterated product can be determined using chiral chromatography. A high retention of enantiomeric purity indicates that the chiral center is not significantly perturbed during the reaction, or that any intermediate that is formed is not symmetric or rapidly racemizing.

Table 2: Analysis of Enantiomeric Purity in a Hypothetical Deuteration Reaction

Starting MaterialDeuteration ConditionsEnantiomeric Excess (ee) of ProductConclusion on Stereochemical Integrity
(R)-(+)-N-Methyl-1-phenylethylamineMetal-catalyzed D₂ exchange>99%High retention of enantiomeric purity
(R)-(+)-N-Methyl-1-phenylethylamineAcid-catalyzed D₂O exchangeVariablePotential for racemization depending on conditions

This table presents hypothetical scenarios to illustrate the concept, as specific experimental data for the target compound is not available.

Advanced Applications of R + N Methyl 1 Phenylethylamine D13 and Analogous Compounds in Academic Research

Role as Chiral Building Blocks in Asymmetric Synthesis

Chiral amines are fundamental building blocks in the synthesis of a vast array of enantiomerically pure compounds, including pharmaceuticals, agrochemicals, and natural products. nih.govumn.edunih.gov The 1-phenylethylamine (B125046) scaffold, in particular, is a privileged structure in asymmetric synthesis due to its commercial availability in both enantiomeric forms and its robust performance in inducing stereoselectivity. nih.gov The N-methylated and deuterated analog, (R)-(+)-N-Methyl-1-phenylethylamine-d13, retains the critical stereochemical information of its parent compound while providing the added dimension of isotopic labeling.

(R)-(+)-N-Methyl-1-phenylethylamine and its analogs are frequently employed as chiral auxiliaries. In this role, the chiral amine is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. The inherent chirality of the amine creates a diastereomeric intermediate that exhibits facial bias, guiding the approach of reagents to one side of the molecule over the other. This strategy is effective in a variety of transformations, including alkylations, additions to carbonyls, and reductions. nih.govosi.lv

For instance, the condensation of a chiral amine with a ketone or aldehyde forms a chiral imine or enamine, which can then undergo diastereoselective reactions. After the desired stereocenter is set, the chiral auxiliary can be cleaved and recovered, highlighting the efficiency of this approach. acs.org The use of the d13-labeled analog in such synthetic sequences would result in a final product that is not only enantiomerically enriched but also isotopically labeled, which can be advantageous for subsequent analytical or biological studies.

A key advantage of using chiral amines like (R)-(+)-N-Methyl-1-phenylethylamine is the ability to synthesize complex molecules with multiple stereogenic centers. osi.lv The stereochemical control exerted by the chiral auxiliary can be powerful enough to overcome the inherent stereochemical preferences of the substrate, allowing for the selective formation of one diastereomer out of many possibilities.

Table 1: Illustrative Examples of Diastereoselective Reactions Using Chiral Phenylethylamine Derivatives This table presents representative data from studies using non-deuterated analogs to illustrate the typical efficacy of these chiral auxiliaries.

Reaction TypeSubstrateChiral AuxiliaryDiastereomeric Excess (d.e.)
AlkylationProchiral Enolate(R)-1-Phenylethylamine>95%
Aldol (B89426) ReactionN-Acyl Imidazolidinone(R)-1-Phenylethylamine derivativeUp to 98%
Reduction of IminesAcetophenone-derived imine(R)-N-Methyl-1-phenylethylamine>90%

Chiral Ligands and Organocatalysts Incorporating Chiral Amine Fragments

The 1-phenylethylamine motif is a common feature in the design of chiral ligands for transition-metal catalysis and in the development of metal-free organocatalysts. nih.govrsc.org The nitrogen and the stereogenic center of the amine provide a bidentate or monodentate coordination site that can create a well-defined chiral environment around a metal center. This, in turn, leads to high enantioselectivity in a wide range of catalytic transformations, such as asymmetric hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions. rsc.orgrsc.orgnih.gov

Phosphine-phosphoramidite ligands derived from 1-phenylethylamine, for example, have demonstrated exceptional performance in the rhodium-catalyzed asymmetric hydrogenation of various olefins. rsc.orgrsc.org The modular nature of these ligands allows for fine-tuning of their steric and electronic properties to optimize enantioselectivity for specific substrates. rsc.orgnih.gov

Furthermore, chiral amines and their derivatives can function as potent organocatalysts. nih.gov They can activate substrates through the formation of chiral iminium or enamine intermediates, facilitating a variety of enantioselective reactions, including Michael additions, aldol reactions, and Mannich reactions. nih.gov The incorporation of the this compound fragment into these ligands and organocatalysts would enable detailed mechanistic investigations of the catalytic cycle using techniques sensitive to isotopic labeling, such as kinetic isotope effect studies.

Deuterium (B1214612) Labeling for Mechanistic Studies in Enzymology and Biochemistry

The replacement of hydrogen with deuterium is a powerful tool for probing reaction mechanisms, particularly in biological systems. chem-station.com The heavier mass of deuterium leads to a lower vibrational frequency of the C-D bond compared to the C-H bond, resulting in a higher activation energy for bond cleavage. This phenomenon, known as the kinetic isotope effect (KIE), can significantly slow down reactions where C-H bond breaking is the rate-determining step. chem-station.comacs.org

This compound is an ideal probe for studying the mechanisms of enzymes that metabolize xenobiotics, such as cytochrome P450 monooxygenases. nih.gov By comparing the rate of metabolism of the deuterated compound with its non-deuterated counterpart, researchers can determine whether C-H bond cleavage is a rate-limiting step in the biotransformation pathway. nih.govnih.gov

For example, if the N-demethylation or hydroxylation of the ethyl side chain is a key metabolic route, the presence of deuterium at these positions in the d13 analog would be expected to slow down the reaction, resulting in a significant KIE. nih.gov The magnitude of the KIE can provide valuable information about the transition state of the enzymatic reaction. The absence of a significant KIE would suggest that C-H bond cleavage is not rate-limiting and that other steps, such as substrate binding or product release, are slower. nih.gov

Table 2: Hypothetical Kinetic Isotope Effect (KIE) Data for the Metabolism of this compound This table illustrates the expected outcomes of a KIE study. Actual values would be determined experimentally.

Metabolic ReactionRate (Non-deuterated)Rate (d13-labeled)KIE (kH/kD)Mechanistic Implication
N-DemethylationVHVD>1C-H bond cleavage is likely rate-determining.
Aromatic HydroxylationV'HV'D≈1C-H bond cleavage is not rate-determining.

Tracing Metabolic Fates and Pathways

Deuterium-labeled compounds serve as excellent tracers for following the metabolic fate of molecules in vivo and in vitro. nih.govwikipedia.orgescholarship.orgresearchgate.net The d13-labeling in this compound provides a distinct mass signature that allows for its unambiguous detection and quantification, as well as its metabolites, using mass spectrometry-based techniques. researchgate.net

Deuterium metabolic imaging (DMI) is an emerging technique that allows for the non-invasive, three-dimensional observation of the metabolic fate of deuterated substrates. escholarship.orgnih.gov While typically used for endogenous metabolites like glucose and acetate, the principle could be extended to track the distribution and conversion of deuterated xenobiotics like this compound in living organisms.

Utilization in Analytical Chemistry for Stereochemical Analysis

The determination of the enantiomeric composition of a chiral substance is a critical task in many areas of chemistry, particularly in the pharmaceutical industry. wikipedia.org Chiral derivatizing agents (CDAs) are enantiomerically pure compounds that react with a mixture of enantiomers to form a mixture of diastereomers. wikipedia.orgnih.gov These diastereomers have different physical properties and can be distinguished and quantified using standard analytical techniques like NMR spectroscopy or chromatography. wikipedia.orgnih.govrsc.org

(R)-(+)-N-Methyl-1-phenylethylamine and its analogs can be used as chiral derivatizing agents for the analysis of chiral acids, alcohols, and other compounds. tcichemicals.com Conversely, the amine itself can be analyzed by reacting it with a chiral CDA. The d13-labeling in this compound offers unique advantages in this context. It can serve as an internal standard for quantitative analysis, or its deuterium signal can be directly observed in deuterium NMR spectroscopy.

Furthermore, in NMR spectroscopy, the use of chiral solvating agents (CSAs) can induce chemical shift differences between enantiomers. nih.govacs.org The diastereomeric complexes formed between the enantiomers and the CSA experience different magnetic environments, leading to separate signals in the NMR spectrum. The deuterated nature of this compound would not interfere with this process and could even provide an additional nucleus for observation.

Chiral Derivatizing Agents (CDAs) for NMR Spectroscopy

The determination of enantiomeric purity is a critical aspect of stereoselective synthesis and pharmaceutical development. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose, particularly when employing Chiral Derivatizing Agents (CDAs). CDAs are enantiomerically pure compounds that react with a mixture of enantiomers to form a mixture of diastereomers. nih.govwikipedia.org These newly formed diastereomers exhibit distinct chemical shifts in the NMR spectrum, allowing for their differentiation and quantification. nih.gov

The non-deuterated analog, (R)-(+)-N-Methyl-1-phenylethylamine, and its parent compound, (R)-(+)-1-phenylethylamine, are well-established as effective CDAs. nih.gov They are frequently used to determine the enantiomeric excess of chiral acids, alcohols, and other compounds containing a reactive functional group. The reaction between the chiral amine and the analyte results in the formation of diastereomeric amides or salts. The differing spatial arrangements of the substituents in these diastereomers lead to variations in the magnetic environments of their respective nuclei, which in turn results in separate signals in the 1H or 13C NMR spectra.

The use of the deuterated compound, This compound , offers several theoretical advantages in this context. Deuterium (2H) has a much smaller magnetic moment and a different resonance frequency than protium (B1232500) (1H). The primary benefits of using a deuterated CDA include:

Simplified Spectra: The replacement of protons with deuterons on the CDA can significantly simplify the 1H NMR spectrum of the resulting diastereomeric complex. This reduction in signal overlap makes the identification and integration of the analyte's signals more straightforward and accurate.

Focus on the Analyte: By rendering the derivatizing agent "invisible" in the 1H NMR spectrum, the focus is shifted entirely to the signals of the analyte, allowing for a clearer observation of the chemical shift differences (Δδ) between the two diastereomers.

2H NMR Applications: While less common, the presence of deuterium allows for the use of 2H NMR spectroscopy, which can provide an alternative method for analysis.

To illustrate the principle, consider the derivatization of a racemic carboxylic acid with (R)-(+)-N-Methyl-1-phenylethylamine. The resulting diastereomeric amides would be expected to show different chemical shifts for the protons near the chiral center of the acid.

Table 1: Illustrative 1H NMR Chemical Shift Data for Diastereomers Formed with a Chiral Amine

Proton near Chiral Center of AcidChemical Shift (ppm) - Diastereomer 1 (R,R)Chemical Shift (ppm) - Diastereomer 2 (R,S)Chemical Shift Difference (Δδ in ppm)
Methine Proton (-CH-)4.854.950.10

Note: This table is for illustrative purposes and does not represent actual experimental data for this compound.

Reference Standards in Advanced Chromatographic Techniques

In quantitative analytical chemistry, particularly in techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), isotopically labeled compounds are invaluable as internal standards. nih.gov The use of a deuterated standard, such as This compound , can significantly enhance the accuracy and reliability of quantifying its non-deuterated counterpart. chromforum.org

Internal standards are used to correct for the loss of analyte during sample preparation and for variations in instrument response. nih.gov An ideal internal standard has chemical and physical properties very similar to the analyte but is distinguishable by the detector. Deuterated compounds are considered the gold standard for this purpose in mass spectrometry-based methods for several reasons:

Co-elution: The deuterated standard will have nearly identical chromatographic retention times to the non-deuterated analyte, ensuring that both are subjected to the same matrix effects and ionization conditions.

Mass Distinction: The mass spectrometer can easily distinguish between the analyte and the internal standard due to the mass difference imparted by the deuterium atoms. researchgate.net

Improved Quantification: By adding a known amount of the deuterated standard to the sample, the ratio of the analyte's signal to the standard's signal can be used to calculate the analyte's concentration with high precision. nih.gov

For example, in a study to quantify the presence of N-Methyl-1-phenylethylamine in a complex matrix, a known quantity of This compound would be added at the beginning of the sample preparation process. The samples would then be extracted, purified, and analyzed by GC-MS. The mass spectrometer would be set to monitor specific ions for both the deuterated and non-deuterated compounds.

Table 2: Example of Ions Monitored in a GC-MS Analysis

CompoundMolecular Ion (M+)Fragment IonRetention Time (min)
N-Methyl-1-phenylethylaminem/z 135m/z 1208.52
This compoundm/z 148m/z 1338.51

Note: The m/z values for the deuterated compound are theoretical and based on the addition of 13 deuterons. The retention times are hypothetical to illustrate the principle of co-elution.

The use of This compound as a reference standard is particularly crucial in fields such as metabolomics, environmental analysis, and forensic toxicology, where accurate quantification of trace amounts of substances in complex biological or environmental samples is required.

Theoretical and Computational Studies on Deuterated Chiral Amines

Quantum Mechanical Calculations of Isotope Effects

Quantum mechanical calculations are fundamental to understanding the kinetic isotope effect (KIE), which manifests as a change in the rate of a chemical reaction upon isotopic substitution. wikipedia.org The primary cause of the deuterium (B1214612) KIE is the difference in zero-point vibrational energy (ZPVE) between a C-H and a C-D bond. Due to its greater mass, a C-D bond has a lower vibrational frequency and consequently a lower ZPVE than a C-H bond. princeton.edu Breaking this bond, therefore, requires more energy, leading to a slower reaction rate for the deuterated compound.

Theoretical predictions of the KIE are routinely performed using density functional theory (DFT) calculations. wikipedia.org These calculations involve locating the transition state for the reaction and then computing the vibrational frequencies for both the light (H) and heavy (D) isotopologues at the ground and transition states. faccts.de The change in ZPVE between the reactant and the transition state for each isotopologue allows for the calculation of the theoretical KIE.

The effect of deuteration on vibrational frequencies can be illustrated with a representative calculation. In computational software like Gaussian, it is possible to calculate the vibrational frequencies for a molecule and its isotopomers using the same computed force constants, only changing the atomic masses. uni-muenchen.de For a typical C-H stretching vibration, the frequency is significantly higher than the corresponding C-D stretch.

Table 1: Representative Calculated Vibrational Frequencies for C-H vs. C-D Bonds

Vibrational ModeFrequency (cm⁻¹) for C-HFrequency (cm⁻¹) for C-D
C-H/C-D Stretch~2900-3100~2100-2300
C-H/C-D Bend~1350-1450~950-1050
Note: These are typical frequency ranges and the exact values would be determined by specific quantum mechanical calculations for (R)-(+)-N-Methyl-1-phenylethylamine-d13.

This difference in vibrational frequency is the cornerstone of the KIE. For reactions involving the cleavage of a bond to the chiral carbon in (R)-(+)-N-Methyl-1-phenylethylamine, deuteration at this position (part of the d13 label) would be expected to produce a primary KIE. Secondary KIEs can also be observed when the deuterated bond is not broken but is located near the reaction center, arising from changes in hybridization between the ground state and the transition state. wikipedia.org

Modeling of Stereoselective Reaction Pathways

Computational modeling is an invaluable tool for elucidating the origins of stereoselectivity in reactions involving chiral molecules. For chiral amines, understanding how a catalyst or reactant interacts preferentially with one enantiomer over another is key to designing efficient asymmetric syntheses.

Density functional theory (DFT) is frequently employed to model the reaction pathways of stereoselective reactions. clockss.org By calculating the energies of the transition states leading to the different stereoisomeric products, researchers can predict the major product of a reaction. For example, in the Biginelli reaction catalyzed by a chiral primary amine, computational studies have identified the rate-determining step as a proton transfer process. clockss.orgelsevierpure.com The specific orientation of the catalyst's functional groups was found to be responsible for the high enantioselectivity observed. clockss.org

For a reaction involving this compound, a similar computational approach could be taken. The process would involve:

Conformational search: Identifying the low-energy conformations of the reactants, catalyst, and intermediates.

Transition state search: Locating the transition state structures for the formation of all possible stereoisomeric products.

Energy calculations: Computing the Gibbs free energies of the transition states. The difference in activation energies between the diastereomeric transition states allows for the prediction of the enantiomeric excess (ee).

These models can provide a detailed, three-dimensional picture of the interactions that govern stereoselectivity, such as hydrogen bonding, steric hindrance, and electrostatic interactions. By understanding these controlling factors, reaction conditions and catalyst structures can be rationally modified to improve the stereochemical outcome.

Conformational Analysis of Deuterated Chiral Amine Derivatives

The biological activity and reactivity of phenethylamine (B48288) derivatives are intimately linked to their three-dimensional shape or conformation. Conformational analysis aims to identify the stable arrangements of atoms in a molecule and to determine their relative energies. For (R)-(+)-N-Methyl-1-phenylethylamine, the key degrees of freedom are the rotations around the Cα-Cβ and Cβ-N bonds.

Computational studies on phenethylamine and its derivatives have shown that they generally adopt two main types of stable conformations: an extended conformation, where the amine group is far from the phenyl ring, and a folded (or gauche) conformation, where the amine group interacts with the aromatic ring. capes.gov.brnih.govacs.org The preference for a folded or extended conformation is influenced by factors such as the charge state of the amine and the solvent environment. capes.gov.bracs.org In the gas phase, both neutral and protonated phenethylamines often favor a folded conformation due to a stabilizing intramolecular interaction between the amino group and the phenyl ring. acs.org

The conformational landscape of this compound would be expected to be very similar to its non-deuterated counterpart, as isotopic substitution has a negligible effect on the potential energy surface that governs molecular conformation. princeton.edu The primary influence of deuteration is on the vibrational energies, which can have a small but sometimes measurable effect on the relative free energies of different conformers.

A theoretical conformational analysis would typically be performed using ab initio or DFT methods to calculate the relative energies of the different possible conformers.

Table 2: Representative Calculated Relative Energies of Stable Conformations for a Phenethylamine Derivative

ConformerDihedral Angle (Cβ-Cα-C-C)Relative Energy (kcal/mol)Description
Extended~180°0.00Amine group is anti to the phenyl ring.
Folded (Gauche)~60°-0.5 to -1.5Amine group is gauche to the phenyl ring, allowing for potential N-H···π interaction.
Note: These values are illustrative and represent typical findings for phenethylamine derivatives. Specific calculations for this compound would be needed for precise values.

By determining the populations of these conformers using Boltzmann statistics, computational chemists can predict the dominant shapes of the molecule in different environments. This information is crucial for understanding its interactions with other molecules, such as enzymes or chiral selectors in chromatography.

Future Directions and Emerging Research Avenues for R + N Methyl 1 Phenylethylamine D13

Development of Novel and Sustainable Deuteration Methodologies

The future of synthesizing complex deuterated molecules like (R)-(+)-N-Methyl-1-phenylethylamine-d13 is intrinsically linked to the development of more efficient, selective, and environmentally benign deuteration methods. Current multi-step syntheses often rely on expensive deuterated starting materials and reagents. nih.gov Emerging research, therefore, aims to innovate beyond these limitations.

A primary goal is the expanded use of deuterium (B1214612) oxide (D₂O) as an inexpensive and sustainable deuterium source. rsc.orgthalesnano.com Methodologies that leverage visible-light photoredox catalysis offer a promising green alternative, enabling site-specific deuteration under mild conditions and minimizing the use of harsh reagents. rsc.org Researchers are also exploring transition-metal-free strategies, such as organophotocatalysis and base-mediated H-D exchange, to reduce costs and metal contamination in the final product. researchgate.netacs.org The development of continuous flow systems that can generate high-purity deuterium gas from D₂O electrolysis in situ represents another key direction, offering enhanced safety and efficiency for deuteration reactions. thalesnano.com Future methodologies will likely focus on achieving high levels of deuterium incorporation in a single, streamlined step, moving away from iterative processes. nih.gov

Emerging Sustainable Deuteration Strategy Deuterium Source Key Advantages Relevant Research Focus
Visible-Light Photoredox CatalysisD₂OMild conditions, high site-selectivity, metal-free options. rsc.orgDevelopment of novel photosensitizers and radical-mediated pathways.
Transition-Metal-Free CatalysisD₂O, Deuterated SolventsReduced cost, avoidance of toxic metal residues. researchgate.netExploration of organocatalysts and strong base-mediated exchange. acs.org
Continuous Flow H-D ExchangeD₂OEnhanced safety, high-purity D₂ gas, process scalability. thalesnano.comSystem optimization and integration with catalytic reactors.
Direct C-H ActivationD₂OLate-stage deuteration of complex molecules, atom economy. nih.govDiscovery of catalysts for selective C-H bond activation and deuteration.

Exploration of New Catalytic Systems for Enantioselective Deuteration

For a chiral molecule such as this compound, maintaining the stereochemical integrity of the chiral center during deuteration is paramount. Future research will heavily invest in discovering and optimizing catalytic systems that offer high enantioselectivity and stereoretention.

One major avenue involves the refinement of transition-metal catalysts. Ruthenium-based complexes, for instance, have shown promise in the direct, stereoretentive deuteration of α-chiral primary amines using D₂O. nih.govacs.org Future work will likely focus on designing ligands that enhance the catalyst's binding affinity to the imine intermediate, thereby preventing racemization and improving deuterium incorporation rates. nih.gov Another promising area is the use of chiral phosphoric acids as organocatalysts for the transfer deuteration of ketimines, which can produce α-deuterated amines with excellent enantioselectivity. nih.gov

Beyond traditional catalysis, biocatalysis using engineered enzymes like imine reductases (IREDs) is an emerging frontier. researchgate.net These enzymes can offer unparalleled stereo- and regioselectivity under mild, aqueous conditions. Future research will focus on enzyme screening and protein engineering to develop biocatalysts specifically tailored for the deuteration of N-methylated amines, providing a highly efficient and sustainable route to compounds like this compound.

Catalytic System Catalyst Type Mechanism Principle Future Research Goal
Ruthenium ComplexesHomogeneous Metal CatalystStereoretentive H/D exchange via a ruthenium-imine intermediate. nih.govacs.orgLigand design for enhanced stereocontrol and catalytic efficiency.
Chiral Phosphoric AcidsOrganocatalystEnantioselective transfer deuteration from a deuterated donor. nih.govBroadening substrate scope and developing more robust catalysts.
Imine Reductases (IREDs)BiocatalystEnzyme-controlled asymmetric reductive amination with a deuterium source. researchgate.netEngineering enzymes for specific N-methylated substrates and deuterating agents.
Iridium CatalysisHomogeneous Metal CatalystBorrowing hydrogen catalysis for dynamic kinetic resolution. researchgate.netApplication to deuteration reactions for convergent synthesis of single enantiomers.

Advanced Spectroscopic Techniques for Characterization of Deuterated Chiral Centers

The synthesis of a complex molecule like this compound, with multiple deuteration sites and a single chiral center, necessitates sophisticated analytical techniques to confirm its structure and purity. While standard NMR and mass spectrometry are foundational, they can be insufficient for precisely quantifying the location and percentage of deuterium incorporation, as well as verifying enantiomeric purity. nih.gov

Future research will likely see the broader adoption of specialized spectroscopic methods. High-resolution NMR spectroscopy (¹H, ²H, and ¹³C) will remain crucial, but advanced pulse sequences and higher field strengths will be needed to resolve complex spectra and accurately determine deuterium ratios. researchgate.netnih.gov Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) with chiral stationary phases, is essential for confirming enantiomeric excess (ee) and must be optimized for deuterated compounds. researchgate.net

A significant emerging technique is molecular rotational resonance (MRR) spectroscopy, which can unambiguously determine the precise location of isotopic substitution in a molecule in the gas phase, providing an unparalleled level of structural detail. nih.gov Furthermore, advanced vibrational spectroscopy techniques like Resonance Raman and electron-nuclear double resonance (ENDOR) spectroscopy, while less common in this context, could potentially be adapted to probe the local environment of the deuterated chiral center. rsc.org The development of these analytical tools is critical to support and validate the synthetic innovations in deuteration chemistry.

Integration of Deuterated Chiral Amines in Complex Molecular Architectures

The ultimate purpose of developing synthetic routes to molecules like this compound is to utilize them as building blocks in larger, more complex structures. The future applications for such deuterated chiral amines are vast, particularly in the pharmaceutical industry. nih.govrsc.org

The "deuterium switch" approach, where hydrogen atoms at sites of metabolic vulnerability are replaced with deuterium, can significantly improve a drug's pharmacokinetic profile by slowing its metabolism (the kinetic isotope effect). nih.govnih.gov Deuterated chiral amines are therefore highly valuable precursors for synthesizing novel drug candidates with potentially lower required dosages and improved safety profiles. nih.govnih.gov Research will focus on integrating these building blocks into the synthesis of deuterated analogues of known drugs and new chemical entities.

Beyond pharmaceuticals, these compounds can serve as powerful tools in mechanistic studies. The well-defined stereochemistry and isotopic labeling can be used to trace reaction pathways and elucidate the mechanisms of stereoselective transformations. researchgate.net In materials science, incorporating deuterated chiral components could lead to new polymers or organic electronic materials with unique isotopic and stereochemical properties. The continued development of methods to synthesize and characterize these building blocks will undoubtedly unlock new opportunities across the chemical sciences. researchgate.net

Q & A

Q. What synthetic strategies are recommended for preparing (R)-(+)-N-Methyl-1-phenylethylamine-d13 with high enantiomeric purity?

Synthesis of this deuterated chiral amine requires careful selection of starting materials and catalysts. A common approach involves reductive amination of deuterated acetophenone derivatives using chiral catalysts like (R)-BINOL-based systems to ensure enantioselectivity . Isotopic labeling at the methyl group (d13) necessitates deuterated reagents (e.g., D2O or deuterated methyl iodide) in key steps to maintain isotopic integrity. Post-synthesis, validate purity via chiral HPLC or polarimetry, and confirm deuteration levels using mass spectrometry .

Q. How can researchers characterize the isotopic integrity of this compound?

Deuterium incorporation is typically verified via high-resolution mass spectrometry (HRMS) and NMR spectroscopy . For NMR, compare the proton-decoupled 13C^{13}\text{C} spectrum to the non-deuterated analog: deuterated carbons exhibit reduced splitting due to the absence of 1H^1\text{H}-13C^{13}\text{C} coupling. Quantify deuteration using isotopic ratio mass spectrometry (IRMS) or 2H^2\text{H} NMR in deuterated solvents like DMSO-d6 .

Advanced Research Questions

Q. How does deuteration at the methyl group influence the compound’s reactivity in asymmetric catalysis?

Deuterated methyl groups alter kinetic isotope effects (KIEs), potentially slowing reaction rates in hydrogen-transfer steps. For example, in palladium-catalyzed cross-couplings, deuterated amines may reduce β-hydride elimination, favoring alternative pathways. Design experiments to compare reaction kinetics (e.g., via stopped-flow spectroscopy) between deuterated and non-deuterated analogs. Include isotopic controls in catalytic cycles to isolate KIEs .

Q. What methodologies resolve contradictions in environmental fate studies of deuterated amines?

Conflicting data on biodegradation or photostability often arise from variable experimental conditions (e.g., pH, light intensity). Use standardized protocols from long-term environmental studies (e.g., INCHEMBIOL Project ) to assess abiotic/biotic degradation. Employ LC-MS/MS to track deuterium retention in degradation products and validate results against non-deuterated controls. Statistical tools like ANOVA can identify significant variables (e.g., temperature) causing discrepancies .

Q. How can chiral resolution techniques optimize enantiomeric excess (ee) for this compound?

Advanced chiral separation methods include:

  • Dynamic kinetic resolution (DKR) with immobilized lipases or transition-metal catalysts.
  • Crystallization-induced asymmetric transformation (CIAT) using chiral counterions (e.g., tartaric acid derivatives).
    Monitor ee via chiral GC or HPLC with β-cyclodextrin columns. For deuteration-specific effects, compare racemization rates under deuterated vs. non-deuterated solvents .

Q. What experimental designs mitigate risks when handling this compound in large-scale reactions?

Conduct a pre-experiment hazard analysis using frameworks from Prudent Practices in the Laboratory . Key steps:

  • Use inert atmosphere (N2/Ar) to prevent oxidation.
  • Employ closed-system reactors to minimize deuterium exchange with ambient moisture.
  • Monitor thermal stability via DSC/TGA to avoid exothermic decomposition. Include emergency quenching protocols (e.g., acetic acid neutralization) in case of leaks .

Q. How do isotopic effects complicate NMR interpretation, and what strategies address this?

Deuterium splitting in 13C^{13}\text{C} NMR can obscure signal assignments. Solutions:

  • Acquire 1H^1\text{H}-13C^{13}\text{C} HSQC spectra with 2H^2\text{H} decoupling.
  • Compare spectra to non-deuterated analogs to identify suppressed peaks.
  • Use isotopic editing techniques (e.g., deuterium filtering) to isolate signals from non-deuterated impurities .

Methodological Tables

Q. Table 1. Key Analytical Techniques for this compound

Parameter Technique Conditions Reference
Enantiomeric purityChiral HPLCChiralpak IA-3 column, hexane:IPA (90:10)
Deuteration levelHRMSESI+, m/z [M+H]+ 152.15 (d0) vs. 165.18 (d13)
Thermal stabilityTGA/DSCHeating rate 10°C/min under N2

Q. Table 2. Risk Mitigation Strategies

Hazard Control Measure Validation Method
Moisture sensitivitySchlenk line synthesisKarl Fischer titration (<50 ppm H2O)
Exothermic decompositionAdiabatic calorimetryARC (Accelerating Rate Calorimetry)

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